molecular formula C14H15IN2O4 B12622984 1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate

Cat. No.: B12622984
M. Wt: 402.18 g/mol
InChI Key: LRDHTXNMLYZRMS-UHFFFAOYSA-N
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Description

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of tert-butyl, methyl, and iodo substituents, along with two carboxylate groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate typically involves multi-step organic reactions. The general synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of Substituents: The tert-butyl, methyl, and iodo groups are introduced through various substitution reactions. For example, tert-butyl groups can be added using tert-butyl halides in the presence of a base, while iodo groups can be introduced via iodination reactions using iodine or iodinating agents.

    Carboxylation: The carboxylate groups are typically introduced through carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the iodo group, converting it to a hydrogen atom or other substituents.

    Substitution: The iodo group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Esterification and Hydrolysis: The carboxylate groups can participate in esterification reactions to form esters or undergo hydrolysis to yield carboxylic acids.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Indazole derivatives, including this compound, have shown potential as bioactive molecules with applications in drug discovery and development. They may exhibit antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential biological activities make it a candidate for the development of new therapeutic agents. Research is ongoing to explore its efficacy and safety in various medical applications.

    Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The presence of the iodo group can enhance the compound’s ability to form covalent bonds with target molecules, potentially leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

1-Tert-butyl 4-methyl 3-iodo-1H-indazole-1,4-dicarboxylate can be compared with other indazole derivatives, such as:

    1-Methyl 3-iodo-1H-indazole: Lacks the tert-butyl and carboxylate groups, resulting in different chemical and biological properties.

    1-Tert-butyl 4-methyl 1H-indazole-1,4-dicarboxylate:

    1-Tert-butyl 3-iodo-1H-indazole-1,4-dicarboxylate: Similar structure but without the methyl group, affecting its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15IN2O4

Molecular Weight

402.18 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-iodoindazole-1,4-dicarboxylate

InChI

InChI=1S/C14H15IN2O4/c1-14(2,3)21-13(19)17-9-7-5-6-8(12(18)20-4)10(9)11(15)16-17/h5-7H,1-4H3

InChI Key

LRDHTXNMLYZRMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C(=N1)I)C(=O)OC

Origin of Product

United States

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